molecular formula C10H12 B14609181 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene CAS No. 61010-59-1

5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene

Cat. No.: B14609181
CAS No.: 61010-59-1
M. Wt: 132.20 g/mol
InChI Key: XGLPXHRXEBCEPX-UHFFFAOYSA-N
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Description

5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a cyclopropylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cyclopropyl-containing reagents under specific conditions. One common method involves the use of cyclopropyl bromide and a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene derivatives followed by the introduction of the cyclopropylethylidene group. This process often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentadienone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, facilitated by the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, electrophiles, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Cyclopentadienone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated or other substituted cyclopentadiene derivatives.

Scientific Research Applications

5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.

    Cyclopropylcyclopentadiene: A compound with a cyclopropyl group directly attached to the cyclopentadiene ring.

    Cyclopentadienone: An oxidized derivative of cyclopentadiene.

Uniqueness

5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is unique due to the presence of the cyclopropylethylidene group, which imparts distinct chemical and physical properties

Properties

CAS No.

61010-59-1

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

5-(1-cyclopropylethylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C10H12/c1-8(10-6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3

InChI Key

XGLPXHRXEBCEPX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC=C1)C2CC2

Origin of Product

United States

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